4-Chlorothiophene-2-boronic acid

Overview

Description

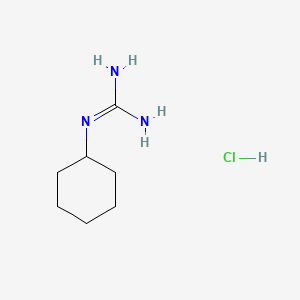

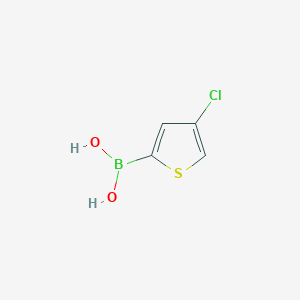

4-Chlorothiophene-2-boronic acid is a chemical compound with the molecular weight of 163.41 . It is also known by the IUPAC name (4-chloro-1H-1lambda3-thiophen-2-yl)boronic acid . The compound is typically stored at -20°C .

Molecular Structure Analysis

The InChI code for 4-Chlorothiophene-2-boronic acid is 1S/C4H5BClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-9H . Unfortunately, specific details about the molecular structure of 4-Chlorothiophene-2-boronic acid were not found in the retrieved papers.Chemical Reactions Analysis

Boronic acids, including 4-Chlorothiophene-2-boronic acid, are known to participate in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in chemical biology, supramolecular chemistry, and biomedical applications .Scientific Research Applications

Synthesis of Complex Boronic Acids

4-Chlorothiophene-2-boronic acid: is a valuable building block in the synthesis of complex boronic acids. Its compatibility in multicomponent reactions allows for the creation of large libraries of diverse and complex small molecules. This is particularly useful in the development of protease inhibitors, highlighting the compound’s role in accelerating synthesis and miniaturized reaction scouting .

Sensing Applications

The compound’s interaction with diols and strong Lewis bases like fluoride or cyanide anions makes it an excellent candidate for sensing applications. These can range from homogeneous assays to heterogeneous detection, including the development of synthetic receptors for low molecular compounds .

Biological Labelling and Protein Manipulation

Due to its interaction with diols, 4-Chlorothiophene-2-boronic acid is used in biological labelling and protein manipulation. This includes the modification of proteins, which is essential for understanding protein function and interaction in biological systems .

Separation Technologies

The compound’s unique properties are exploited in separation technologies. It can be used for electrophoresis of glycated molecules, which is a technique used to separate and analyze different types of molecules based on their charge and size .

Development of Therapeutics

4-Chlorothiophene-2-boronic acid: plays a role in the development of therapeutics. Its boronic acid moiety is seen in approved drugs, and its ability to act as a mild electrophile makes it a candidate for reversible covalent inhibitors .

Optoelectronics

In the field of optoelectronics, derivatives of borinic acids, which include 4-Chlorothiophene-2-boronic acid , have been studied for their potential use in organic light-emitting diodes (OLEDs). This highlights the compound’s versatility in advanced technological applications .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with diols and polyols, which are present in various biological molecules .

Mode of Action

4-Chlorothiophene-2-boronic acid, like other boronic acids, is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments through a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 4-Chlorothiophene-2-boronic acid participates, is a key biochemical pathway . This reaction is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects of this pathway include the creation of diverse and complex small molecules .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign .

Result of Action

The molecular and cellular effects of 4-Chlorothiophene-2-boronic acid’s action are primarily related to its role in the Suzuki-Miyaura cross-coupling reaction . This reaction leads to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 4-Chlorothiophene-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which this compound participates, requires mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

(4-chlorothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNZWJFZOOKLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402536 | |

| Record name | 4-CHLOROTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorothiophene-2-boronic acid | |

CAS RN |

1133931-02-8 | |

| Record name | 4-CHLOROTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.